N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated isoxazole.
Formation of Acetamide Linkage: The final step involves the reaction of the isoxazole-thiophene intermediate with 2-methoxyphenethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The isoxazole ring can be reduced to an isoxazoline under mild reducing conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of N-(2-hydroxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide.
Reduction: Formation of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazoline-3-yl)acetamide.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The isoxazole ring and thiophene group are known to interact with various biological targets, including kinases and ion channels.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a thiophene group.
N-(2-methoxyphenethyl)-2-(5-(pyridin-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
N-(2-methoxyphenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to phenyl or pyridine groups. This can lead to different biological activities and interactions with molecular targets.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-15-6-3-2-5-13(15)8-9-19-18(21)12-14-11-16(23-20-14)17-7-4-10-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDKAFQAMHGLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.